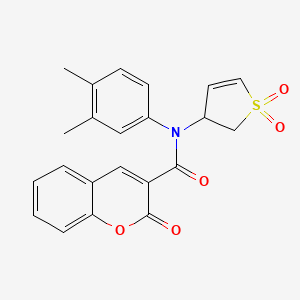
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H19NO5S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C19H20N2O4S
- Molecular Weight: 372.44 g/mol
- CAS Number: Not specified in available literature.
The compound exhibits biological activity primarily through its interaction with various molecular targets. It has been reported to act as an agonist for certain receptors involved in cellular signaling pathways. Specifically, it may enhance platelet production by acting on the thrombopoietin (TPO) receptor, which is crucial in hematopoiesis and thrombopoiesis .
Antiplatelet Activity
Research indicates that this compound can enhance platelet production, making it a candidate for treating thrombocytopenia. Its mechanism involves mimicking the action of thrombopoietin, thereby stimulating megakaryocyte differentiation and platelet release .
Antioxidant Properties
The presence of the dioxido-thiophene moiety suggests potential antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals, which could contribute to their therapeutic effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This activity could be beneficial in conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Platelet Production Enhancement : A study conducted on animal models demonstrated that administration of the compound led to a significant increase in platelet counts compared to control groups . The results indicate its potential utility in clinical settings for patients with low platelet counts.
- Antioxidant Activity Assessment : In vitro assays revealed that the compound effectively reduced oxidative stress markers in cultured cells. This suggests its potential role as a protective agent against cellular damage due to oxidative stress .
- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O4S |
| Molecular Weight | 372.44 g/mol |
| Biological Activity | Antiplatelet, Antioxidant, Anti-inflammatory |
| Mechanism of Action | TPO receptor agonist |
| CAS Number | Not specified |
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S/c1-14-7-8-17(11-15(14)2)23(18-9-10-29(26,27)13-18)21(24)19-12-16-5-3-4-6-20(16)28-22(19)25/h3-12,18H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHSTEFAMYWRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC4=CC=CC=C4OC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














